REACTION_CXSMILES
|
C([NH:4][C:5]1[NH:6][C:7](=[O:27])[C:8]2[N:9]=[CH:10][N:11]([CH2:14][O:15][CH2:16][CH:17]([O:23]C(=O)C)[CH2:18][O:19]C(=O)C)[C:12]=2[N:13]=1)(=O)C.C(Cl)(Cl)Cl.CO.C>CN.O>[OH:23][CH:17]([CH2:18][OH:19])[CH2:16][O:15][CH2:14][N:11]1[CH:10]=[N:9][C:8]2[C:7](=[O:27])[NH:6][C:5]([NH2:4])=[N:13][C:12]1=2
|
Name
|
2-acetamide 9-(2,3-diacetoxy-1-propoxymethyl)hypoxanthine
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1NC(C=2N=CN(C2N1)COCC(COC(C)=O)OC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
title compound ( I )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring under N2 for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Super-Cel
|
Type
|
CUSTOM
|
Details
|
Concentration of the filtrate gave a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from H2O (adjusted to about pH 6 with a few drops of CH3COOH)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(COCN1C=2N=C(NC(C2N=C1)=O)N)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 687 mg | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |